molecular formula C20H19NO4 B214658 1-Allyl-3-hydroxy-3-[2-(4-methoxy-phenyl)-2-oxo-ethyl]-1,3-dihydro-indol-2-one

1-Allyl-3-hydroxy-3-[2-(4-methoxy-phenyl)-2-oxo-ethyl]-1,3-dihydro-indol-2-one

Cat. No. B214658
M. Wt: 337.4 g/mol
InChI Key: AXCRMKDHMONGHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Allyl-3-hydroxy-3-[2-(4-methoxy-phenyl)-2-oxo-ethyl]-1,3-dihydro-indol-2-one is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as AHDP and is a derivative of indole-2-one. AHDP has been found to exhibit a range of biochemical and physiological effects, which make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of AHDP is not fully understood. However, studies have shown that AHDP interacts with various cellular pathways and signaling molecules, which are involved in the regulation of cell growth and survival. AHDP has been found to modulate the activity of proteins such as AKT, mTOR, and ERK, which are involved in the regulation of cell growth and survival.
Biochemical and physiological effects:
AHDP has been found to exhibit a range of biochemical and physiological effects. Studies have shown that AHDP can induce apoptosis in cancer cells, inhibit the growth of cancer cells, and prevent the formation of new blood vessels. AHDP has also been found to modulate the activity of various signaling molecules and pathways, which are involved in the regulation of cell growth and survival.

Advantages and Limitations for Lab Experiments

AHDP has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. AHDP is also soluble in a range of solvents, which makes it easy to work with. However, one of the limitations of AHDP is that its mechanism of action is not fully understood. This makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the research on AHDP. One of the most promising directions is the development of AHDP as a potential anti-cancer drug. Further studies are needed to optimize the synthesis of AHDP and to understand its mechanism of action. Studies are also needed to evaluate the safety and efficacy of AHDP in animal models and clinical trials. Additionally, AHDP could be studied for its potential applications in other fields, such as neurodegenerative diseases and inflammation.

Synthesis Methods

The synthesis of AHDP involves the reaction between indole-2-one and 4-methoxyphenylacetic acid. The reaction is catalyzed by a base and is carried out in the presence of an oxidizing agent. The resulting compound is then treated with allyl bromide to obtain the final product. The synthesis of AHDP is a multi-step process that requires careful monitoring and optimization to obtain high yields.

Scientific Research Applications

AHDP has been extensively studied for its potential applications in various fields. One of the most promising applications of AHDP is in the field of cancer research. Studies have shown that AHDP exhibits anti-cancer properties and can induce apoptosis in cancer cells. AHDP has also been found to inhibit the growth of cancer cells and prevent the formation of new blood vessels, which are essential for the growth and spread of cancer.

properties

Product Name

1-Allyl-3-hydroxy-3-[2-(4-methoxy-phenyl)-2-oxo-ethyl]-1,3-dihydro-indol-2-one

Molecular Formula

C20H19NO4

Molecular Weight

337.4 g/mol

IUPAC Name

3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-prop-2-enylindol-2-one

InChI

InChI=1S/C20H19NO4/c1-3-12-21-17-7-5-4-6-16(17)20(24,19(21)23)13-18(22)14-8-10-15(25-2)11-9-14/h3-11,24H,1,12-13H2,2H3

InChI Key

AXCRMKDHMONGHG-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC=C)O

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC=C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.